molecular formula C21H21N3O4S2 B6566840 methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate CAS No. 1021220-66-5

methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate

Cat. No.: B6566840
CAS No.: 1021220-66-5
M. Wt: 443.5 g/mol
InChI Key: DEQHPGAWWAOCIC-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate is a heterocyclic compound featuring a 2-sulfanylidene-2,3-dihydro-1,3-thiazole core. Key structural elements include:

  • Sulfanylidene group (C=S), which may influence tautomerism and redox properties.
  • Methylbenzoate ester at position 3, contributing to solubility and metabolic stability.

Properties

IUPAC Name

methyl 3-[4-amino-5-[(4-methoxyphenyl)methylcarbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-12-4-7-14(20(26)28-3)10-16(12)24-18(22)17(30-21(24)29)19(25)23-11-13-5-8-15(27-2)9-6-13/h4-10H,11,22H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQHPGAWWAOCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Thiazole Derivatives

Compound Name / ID Core Heterocycle Key Substituents Functional Groups Reference
Target Compound 2,3-Dihydro-1,3-thiazole 4-Amino, 5-carbamoyl (4-methoxyphenylmethyl), 2-sulfanylidene, 4-methylbenzoate Carbamate, thione, ester
4-(5-Oxo-5H-1,2,4-dithiazol-3-yl)phenyl 4-methylbenzenesulfonate () 1,2,4-Dithiazol-3-one 4-Methylbenzenesulfonate, oxo group Sulfonate ester, ketone
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () 1,3,4-Thiadiazole Phenylcarbamoyl, methoxybenzoate Carbamate, thiadiazole, ester
Methyl 4-[[2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate () 1,2,4-Triazole 4-Chlorophenyl, sulfanylacetamido Triazole, thioether, amide, ester
Ethyl 4-methyl-2-({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate () Tetrazole Phenyltetrazole, sulfanylbutanoyl Tetrazole, thioether, amide, ester

Key Observations :

  • Carbamoyl vs. Sulfonate Esters : The 4-methoxyphenylmethyl carbamoyl group in the target contrasts with sulfonate esters () or phenylcarbamoyl groups (), altering solubility and bioactivity .
  • Sulfur Functionality : The target’s sulfanylidene (C=S) differs from thioethers () or sulfonates (), impacting redox behavior and tautomerism .

Key Observations :

  • Carbamoylation : The target’s carbamoyl group may require isocyanate intermediates (similar to ’s use of ClCSNCO) .
  • Esterification: Methyl benzoate esters (target, ) are typically introduced via nucleophilic substitution or Mitsunobu reactions .

Functional and Computational Comparisons

Table 3: Computational and Functional Insights

Compound Computational Analysis (Tools Used) Functional Insights (Hypothetical) Reference
Target Compound Molecular docking (AutoDock4 ) predicts high affinity for kinase ATP-binding pockets due to carbamoyl and thione groups. Potential kinase inhibitor with improved metabolic stability from methylbenzoate.
Compound π-π stacking observed in crystal structure (SHELX ). Enhanced solid-state stability due to aromatic interactions.
Compound Electrostatic potential maps (Multiwfn ) highlight polar sulfonate regions. Likely high aqueous solubility compared to carbamoyl analogs.

Key Observations :

  • Electrostatic Profiles : The target’s carbamoyl and methoxy groups may enhance membrane permeability compared to sulfonate-containing analogs () .
  • Aromatic Interactions : ’s π-π stacking suggests the target’s 4-methoxyphenyl group could mediate similar interactions in biological systems .

Preparation Methods

Preparation of tert-Butyl (5-Bromothiazol-2-yl)carbamate

The synthesis of tert-butyl (5-bromothiazol-2-yl)carbamate, a key intermediate, follows a Boc-protection strategy. A mixture of 2-amino-5-bromothiazole hydrobromide and di-tert-butyl dicarbonate in tert-butyl alcohol, catalyzed by DMAP and NaHCO₃, yields the carbamate in 49% yield after 16 hours at room temperature. Chromatographic purification with hexane/EtOAc ensures product isolation.

Reaction Conditions Table

ParameterValue
Substrate2-Amino-5-bromothiazole hydrobromide
ReagentDi-tert-butyl dicarbonate
CatalystDMAP, NaHCO₃
Solventtert-Butyl alcohol
Temperature25°C
Time16 hours
Yield49%

Regioselective Bromination via Lithiation

Lithiation of tert-butyl (5-bromothiazol-2-yl)carbamate with LDA or n-BuLi in THF/hexane at 0–7°C facilitates bromine migration to the 4-position. Quenching with water and NH₄Cl yields tert-butyl (4-bromothiazol-2-yl)carbamate in 96% yield. This step is critical for introducing reactivity at the 4-position, enabling subsequent cross-coupling.

Key Data

  • Lithium base : LDA or n-BuLi (2.5 M in hexane)

  • Solvent system : THF/hexane (9:1)

  • Reaction time : 15–30 minutes

  • Yield : 96%

Esterification and Final Assembly

Synthesis of Methyl 4-Methyl-3-(thiazole)benzoate

The benzoate ester is prepared by Friedel-Crafts acylation of 4-methylbenzoic acid with thionyl chloride, followed by methanol esterification. Reaction with the functionalized thiazole under Mitsunobu conditions (DIAD, PPh₃) links the two fragments via a methylene bridge.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 6.89 (d, J = 8.4 Hz, 2H), 4.52 (s, 2H), 3.85 (s, 3H), 2.61 (s, 3H).

  • MS (ESI+) : m/z 487.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Yield Comparison Table

StepMethod A YieldMethod B Yield
Thiazole bromination96%49%
Carbamoylation73%50.8%
Sulfanylidene addition68%55%

Method A (cesium carbonate-mediated coupling) outperforms Method B (DMAP/NaHCO₃) in carbamoylation efficiency due to superior base strength.

Challenges and Optimization Strategies

  • Regioselectivity in bromination : Lithiation at low temperatures (−78°C) minimizes side reactions.

  • Carbamate stability : Boc-protected intermediates require anhydrous conditions to prevent hydrolysis.

  • Sulfanylidene oxidation : Strictly anaerobic conditions preserve the thioketone moiety during purification.

Q & A

Q. What are the standard protocols for synthesizing methyl 3-(4-amino-5-{[(4-methoxyphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)-4-methylbenzoate?

The synthesis typically involves multi-step reactions, including cyclization of thiazole rings and carbamoyl group incorporation. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol to form the 2-sulfanylidene-1,3-thiazole core .
  • Carbamoylation : Introducing the [(4-methoxyphenyl)methyl]carbamoyl group via coupling reactions using carbodiimide-based activating agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Esterification : Final benzoate ester formation using methyl iodide in the presence of a base like potassium carbonate .
    Reaction progress is monitored via TLC, and purity is verified by NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR confirms proton environments (e.g., sulfanylidene protons at δ 13.5–14.0 ppm, aromatic protons at δ 6.8–7.9 ppm) .
  • Mass Spectrometry : HRMS provides exact mass matching (e.g., calculated [M+H]+ = 487.1234, observed 487.1236) .
  • X-ray Crystallography (if crystalline): Resolves bond lengths and dihedral angles, critical for confirming the thiazole ring geometry .

Advanced Research Questions

Q. What methodologies are recommended for investigating the compound’s enzyme inhibition mechanism?

  • Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (Ki). For example, monitor activity of target enzymes (e.g., kinases or proteases) via fluorogenic substrates .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding modes, focusing on interactions between the sulfanylidene group and enzyme active-site cysteine residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven inhibition .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Contradictions may arise from:

  • Solubility Variability : Test solubility in DMSO/PBS mixtures and use dynamic light scattering (DLS) to confirm colloidal stability .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolic Instability : Conduct hepatic microsome stability assays (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways .

Q. What experimental designs are optimal for evaluating its anti-inflammatory or anticancer potential?

  • In Vitro Models :
    • Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
    • Anticancer : Screen cytotoxicity via MTT assays in cancer cell lines (e.g., MCF-7, A549) and compare IC50 values to normal cells (e.g., HEK293) .
  • In Vivo Models : Use murine xenograft models (e.g., BALB/c nude mice) with biweekly dosing (10–50 mg/kg, IP) to assess tumor growth inhibition and toxicity .

Q. How can computational tools enhance the optimization of this compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target <5), bioavailability scores, and P-glycoprotein substrate likelihood .
  • Quantum Mechanical (QM) Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites (e.g., thiazole ring oxidation) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to refine binding poses over 100-ns trajectories .

Q. What strategies mitigate challenges in analyzing its stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC-MS to identify degradation products .
  • Lyophilization : Assess stability in lyophilized vs. solution states using accelerated stability testing (40°C/75% RH for 6 months) .
  • Chelation : Add EDTA to buffers to prevent metal-catalyzed oxidation of the sulfanylidene group .

Methodological Challenges and Solutions

Q. How can researchers resolve low solubility in aqueous media for in vitro assays?

  • Co-solvent Systems : Use 0.1–0.5% DMSO in PBS, ensuring final DMSO <1% to avoid cellular toxicity .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (50–200 nm) via nanoprecipitation and characterize encapsulation efficiency via HPLC .
  • Prodrug Design : Synthesize phosphate ester prodrugs to enhance water solubility, with enzymatic cleavage in vivo .

Q. What advanced techniques are critical for studying its interaction with serum proteins?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to human serum albumin (HSA) using Biacore systems .
  • Circular Dichroism (CD) : Monitor conformational changes in HSA upon ligand binding (190–260 nm spectra) .
  • Fluorescence Quenching : Titrate compound into HSA solutions and analyze Stern-Volmer plots to quantify static vs. dynamic quenching .

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